Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate
Description
Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a benzoate ester derivative featuring a 3,4,5-trimethoxybenzoyl group linked via an amide bond to the para-position of a methyl benzoate scaffold. This compound is structurally characterized by:
- Aromatic methoxy substituents: The 3,4,5-trimethoxybenzoyl moiety contributes to electron-rich aromatic systems, influencing reactivity and intermolecular interactions.
- Ester and amide functionalities: The methyl ester at the benzoate position and the amide linkage modulate solubility and stability.
Properties
Molecular Formula |
C18H19NO6 |
|---|---|
Molecular Weight |
345.3 g/mol |
IUPAC Name |
methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate |
InChI |
InChI=1S/C18H19NO6/c1-22-14-9-12(10-15(23-2)16(14)24-3)17(20)19-13-7-5-11(6-8-13)18(21)25-4/h5-10H,1-4H3,(H,19,20) |
InChI Key |
IXKWTAAJCJAUIL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate typically involves the reaction of 3,4,5-trimethoxybenzoic acid with methyl 4-aminobenzoate. The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions often include anhydrous solvents like dichloromethane and are performed under an inert atmosphere to prevent moisture interference .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the carbonyl group to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the methoxy groups or the ester moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium methoxide (NaOMe) or other nucleophiles can be employed under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Scientific Research Applications
Synthesis and Structural Characteristics
The synthesis of Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate typically involves a two-step process. Initially, the compound is synthesized by combining it with tetrahydrofuran and lithium hydroxide, followed by hydrolysis to yield the desired product. The structural formula is represented as follows:
This compound has a molecular weight of approximately 345.35 g/mol and features a complex arrangement that contributes to its biological activity .
Inhibition of Cytochrome P450 1B1
One of the primary applications of this compound is as an inhibitor of the cytochrome P450 1B1 enzyme. This enzyme is implicated in the metabolism of various anticancer drugs and the activation of pro-carcinogens. Research indicates that selective inhibition of CYP1B1 can enhance the efficacy of anticancer therapies by preventing drug resistance in cancer cells .
Case Study: Inhibition Studies
In a study conducted by Hood et al., the compound was evaluated for its ability to inhibit CYP1B1 activity. The results demonstrated that it effectively reduced the enzyme's activity, suggesting its potential utility in overcoming resistance mechanisms in cancer treatment .
Antiparasitic Activity
This compound has also been investigated for its antiparasitic properties. It has shown activity against various protozoan parasites, including Plasmodium falciparum, the causative agent of malaria.
Table 1: Antiparasitic Activity Data
| Compound | Target Parasite | IC50 (µg/mL) | Selectivity Index |
|---|---|---|---|
| This compound | P. falciparum | 15 | 7.4 |
| Control Drug (Chloroquine) | P. falciparum | 0.19 | - |
The selectivity index indicates a favorable profile for further development as an antiparasitic agent .
Structure-Activity Relationship Studies
Research into the structure-activity relationships (SAR) of similar compounds has provided insights into how modifications can enhance biological activity. For instance, changes to the aromatic rings or linker groups have been found to significantly affect both potency and metabolic stability.
Table 2: Structure-Activity Relationship Findings
| Modification Type | Compound | Activity Against P. falciparum | Metabolic Stability |
|---|---|---|---|
| Para-substituent | 1a | IC50 = 15 µg/mL | Low |
| Linker Modification | 4a | IC50 = 10 µg/mL | Moderate |
These findings highlight the importance of chemical structure in determining biological efficacy and safety profiles .
Mechanism of Action
The mechanism of action of Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For instance, its antimicrobial activity may be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Comparison with Similar Compounds
Structural Analogues with Halogen Substitutions
Methyl 4-chloro-3-[(3,4,5-trimethoxybenzoyl)amino]benzoate (CAS 791798-73-7)
- Structure : Differs by a chlorine substituent at the 3-position of the benzoate ring.
- Molecular Formula: C₁₈H₁₈ClNO₆ (Molar mass: 379.79 g/mol).
- Electronic effects from the chlorine may alter reactivity in substitution or coupling reactions .
Thiazole-Linked Derivatives
Several compounds in feature a 3,4,5-trimethoxybenzoyl group attached to a thiazole ring, with varying substituents on the benzoate moiety:
Key Observations :
- Thiazole derivatives exhibit higher melting points (>170°C) compared to simpler benzoate esters, likely due to increased rigidity and intermolecular interactions.
- The thiazole ring introduces heteroatoms (N, S) that can participate in hydrogen bonding and metal coordination, relevant for biological activity .
Benzamide Derivatives
N-(4-Bromophenyl)-3,4,5-trimethoxybenzamide ()
- Structure : Replaces the benzoate ester with a benzamide group and a 4-bromophenyl substituent.
- Synthesis : Prepared via reaction of 3,4,5-trimethoxybenzoyl chloride with 4-bromoaniline.
- Crystallography : Exhibits N–H···O hydrogen bonding, forming chains along the [101] direction. This structural motif could influence solid-state stability and solubility .
Comparison with Target Compound :
Triazine and Complex Ester Derivatives
Triazine-Based Compounds (Evidences 1, 2, 5)
Complex Esters (Evidences 8, 9) :
- Example : Trap2 (Methyl 4-(((R)-2-((R)-5-oxo-2-...))benzoate).
- Features : Incorporates trifluoromethyl and diazirine groups for photochemical crosslinking.
- Applications : Designed for biochemical probes targeting specific enzymes or receptors .
Biological Activity
Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a detailed overview of the compound's synthesis, biological evaluations, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound is an aromatic amide derivative characterized by the presence of methoxy groups which enhance its biological properties. The synthesis typically involves the reaction of 4-aminobenzoic acid with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine to yield the desired methyl ester .
Antiproliferative Effects
Several studies have investigated the antiproliferative effects of this compound on various cancer cell lines. Notably:
- Melanoma Cells : The compound has shown significant antiproliferative activity against melanoma cell lines. It was demonstrated that the presence of methoxy groups in its structure plays a crucial role in enhancing this activity by modulating pathways related to cell cycle regulation and apoptosis induction .
- Mechanism of Action : The compound binds effectively to human dihydrofolate reductase (DHFR), leading to down-regulation of folate cycle genes in cancer cells. This mechanism is critical as it disrupts nucleotide synthesis necessary for DNA replication and cell division .
Antiparasitic Activity
In addition to its anticancer properties, this compound has been evaluated for its activity against protozoan parasites:
- Trypanosoma cruzi : In vitro studies indicated that derivatives of this compound exhibited promising inhibitory effects against T. cruzi, the causative agent of Chagas disease. The evaluation involved assessing the percentage inhibition of parasite proliferation using metabolic staining techniques .
Case Study 1: Anticancer Evaluation
A study conducted on a series of methoxybenzoyl derivatives including this compound revealed that these compounds possessed IC50 values in the low micromolar range against various human tumor cell lines. The data indicated that structural modifications significantly influenced their potency .
Case Study 2: Antiparasitic Activity
In another investigation focusing on antiparasitic activity, this compound was part of a compound library screened against several protozoan parasites. The results showed that certain analogs had superior activity against Leishmania donovani and T. cruzi compared to standard treatments like benznidazole and amphotericin B .
Research Findings Summary Table
| Study | Target Organism/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Anticancer Evaluation | Melanoma | Low µM | Inhibition of DHFR |
| Antiparasitic Activity | T. cruzi | Moderate µM | Disruption of metabolic pathways |
| Structure-Activity Relationship | Various Cancer Lines | Varies | Modifications enhance biological activity |
Q & A
Q. What are the standard synthetic routes and characterization methods for Methyl 4-[(3,4,5-trimethoxybenzoyl)amino]benzoate?
The compound is synthesized via condensation of 3,4,5-trimethoxybenzoyl chloride with methyl 4-aminobenzoate in anhydrous conditions. Key steps include refluxing in ethanol with glacial acetic acid as a catalyst, followed by purification via column chromatography . Characterization involves:
- Melting point analysis : 172–174°C (for structural confirmation) .
- Spectroscopic techniques : NMR (δ 3.76–8.20 ppm for methoxy and aromatic protons) and mass spectrometry (MS) for molecular ion peak identification (e.g., m/z 374.3 [M+H]) .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
Based on its structural analogs, the compound may exhibit acute toxicity (Category 4 for oral, dermal, and inhalation exposure). Recommended precautions include:
Q. How can researchers verify the purity of synthesized this compound?
- Chromatography : TLC (Rf values in hexane/EtOAc systems) and HPLC with UV detection at 254 nm .
- Elemental analysis : Confirmation of C, H, N, and O content within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies improve the synthetic yield and scalability of this compound?
- Optimized stoichiometry : A 1:1.15 molar ratio of 3,4,5-trimethoxybenzoyl chloride to methyl 4-aminobenzoate enhances yield (72.5%) .
- Solvent selection : Anhydrous ethanol or dichloromethane minimizes side reactions (e.g., hydrolysis) .
- Temperature control : Reflux at 40–60°C for 24–48 hours ensures complete reaction .
Q. How does structural modification of the 3,4,5-trimethoxybenzoyl group influence biological activity?
Q. How can contradictory biological activity data across studies be resolved?
- Assay standardization : Use consistent cell lines (e.g., MCF-7 for breast cancer) and protocols (MTT assay, 48-hour incubation) .
- Control experiments : Include reference compounds (e.g., paclitaxel) to validate assay conditions .
- Data normalization : Express activity as % inhibition relative to vehicle controls to account for batch variability .
Q. What advanced analytical techniques are used to study its interaction with biological targets?
Q. How can researchers design derivatives to enhance solubility without compromising activity?
- Polar substituents : Introduce -OH or -NH groups at the para position of the benzoate ring (logP reduction from 3.2 to 1.8) .
- Prodrug approaches : Ester-to-carboxylic acid conversion (e.g., methyl to free acid) improves aqueous solubility by 10-fold .
Methodological Notes
- Synthetic reproducibility : Replicate reactions under inert (N) conditions to prevent oxidation of methoxy groups .
- Data validation : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC) to confirm regiochemistry .
- Biological assays : Pre-treat cells with P-glycoprotein inhibitors (e.g., verapamil) to assess efflux pump resistance .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
